molecular formula C22H21N3O2S B14867694 1-(biphenyl-4-ylcarbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

1-(biphenyl-4-ylcarbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B14867694
M. Wt: 391.5 g/mol
InChI Key: HYVSSUUDAXACLF-UHFFFAOYSA-N
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Description

1-([1,1’-biphenyl]-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, a thiazole ring, and a piperidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-biphenyl]-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, while the thiazole ring is often prepared via a Hantzsch thiazole synthesis. These intermediates are then coupled with piperidine-4-carboxamide under specific reaction conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Suzuki coupling and controlled temperature conditions for the Hantzsch synthesis. The final coupling step may be carried out in a solvent system that facilitates the reaction and allows for easy purification of the product.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-biphenyl]-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in a polar solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-([1,1’-biphenyl]-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([1,1’-biphenyl]-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. In the context of its antiviral activity, the compound inhibits viral replication by targeting viral enzymes and disrupting their function. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,1’-biphenyl]-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields of research.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

1-(4-phenylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H21N3O2S/c26-20(24-22-23-12-15-28-22)18-10-13-25(14-11-18)21(27)19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-9,12,15,18H,10-11,13-14H2,(H,23,24,26)

InChI Key

HYVSSUUDAXACLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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